7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
7-Bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound featuring a pyrido-oxazinone core substituted with bromine and chlorine at positions 7 and 6, respectively.
For example, 6-bromo derivatives of pyrido-oxazinones are synthesized via bromination of chlorinated intermediates under acidic conditions .
Properties
CAS No. |
1785003-58-8 |
|---|---|
Molecular Formula |
C7H4BrClN2O2 |
Molecular Weight |
263.47 g/mol |
IUPAC Name |
7-bromo-6-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H4BrClN2O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H,10,11,12) |
InChI Key |
IUFNMDAEJIJRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2O1)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of a chlorinated pyridine derivative with a brominating agent. One common method involves the chlorination of a pyridine derivative followed by bromination to introduce the bromine atom. The reaction conditions often include the use of solvents such as chloroform and catalysts like sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce compounds with varying oxidation states.
Scientific Research Applications
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning: Bromine at C7 (as in the target compound) is less common than C6 substitution in reported pyrido-oxazinones. Chlorine at C6 may enhance electrophilicity, influencing reactivity in cross-coupling reactions .
- Scaffold Differences: Benzoxazinones (e.g., [40401-45-4]) exhibit high similarity indices but lack the pyridine ring, altering electronic properties and bioavailability .
- Functional Group Impact: Amino or fluoro substituents (e.g., 6-amino-7-fluoro derivatives) are associated with kinase modulation and antifungal activity, suggesting the target’s halogenated variants could be optimized for similar applications .
Physicochemical Properties
Data for the target compound are inferred from close analogues:
- Molecular Weight : ~263.48 g/mol (estimated from 6-bromo derivative: 229.03 g/mol + Cl substituent) .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DCM) due to halogen electronegativity .
- Thermal Stability: Bromine and chlorine may lower melting points compared to non-halogenated analogues, as seen in 6-bromo derivatives (predicted boiling point: 423°C) .
Biological Activity
The compound 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS No. 1785003-58-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
- C : 7
- H : 4
- Br : 1
- Cl : 1
- N : 2
- O : 2
Anticancer Properties
Recent studies have indicated that This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- U87 (glioblastoma)
In vitro studies have shown that the compound induces apoptosis in these cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 50 | Induction of apoptosis |
| U87 | 45 | Cell cycle arrest and necrosis |
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.
- Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound causes arrest in the G2/M phase of the cell cycle.
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies suggest that This compound may possess antimicrobial activity. Research indicates effectiveness against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests potential applications in treating bacterial infections.
Study on Antitumor Effects
A significant study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The researchers reported:
- Methodology : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Results : A marked increase in early and late apoptosis was observed in treated cells compared to controls.
In Vivo Studies
In vivo studies are necessary to assess the therapeutic potential and safety profile of the compound. Current research is ongoing to evaluate its efficacy in animal models before progressing to clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
